molecular formula C15H23N3O2 B15224974 Tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate

Tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate

Cat. No.: B15224974
M. Wt: 277.36 g/mol
InChI Key: AHLHLZDBOSXDTJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position and a pyridin-4-ylmethyl substituent at the 2-position of the piperazine ring. This compound serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, receptor antagonists, and proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C₁₆H₂₃N₃O₂, with a molecular weight of 289.38 g/mol.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-17-11-13(18)10-12-4-6-16-7-5-12/h4-7,13,17H,8-11H2,1-3H3

InChI Key

AHLHLZDBOSXDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Aziridine Ring-Opening and Bisalkylation Strategy

Regioselective Aziridine Ring Opening

The aziridine-based approach, pioneered by Moura et al., begins with (S)-tert-butyl-N-p-tosylaziridine-carboxamide. Regioselective ring opening at the C-3 position using 3-picolylamine generates a linear amine intermediate. This step exploits the electrophilic character of the aziridine ring, with the tosyl group directing nucleophilic attack to the less hindered carbon. The reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, achieving 65–70% yield.

N,N´-Bisalkylation with Diphenyl Vinyl Sulfonium Triflate

The linear amine undergoes bisalkylation using diphenyl vinyl sulfonium triflate under phase-transfer conditions. This reagent introduces a two-carbon spacer, forming the piperazine ring via intramolecular cyclization. The reaction requires careful pH control (8–9) to prevent over-alkylation, yielding the bicyclic intermediate in 55–60%.

N-Detosylation and Final Isolation

Detosylation with HBr in acetic acid removes the protecting group, affording tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate in 20% overall yield. While this method is stereospecific, the use of toxic HBr and low overall efficiency limit its industrial applicability.

Photocatalytic Cross-Coupling Method

Single-Step Synthesis via Acridine Salt Photocatalysis

A Chinese patent (CN108558792B) discloses a radical-based cross-coupling between 2-aminopyridine and tert-butyl piperazine-1-carboxylate under visible light. The acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) generates electron-deficient pyridinyl radicals, which couple with the piperazine nitrogen.

Reaction Optimization

Key parameters include:

  • Solvent : Acetonitrile (ε = 37.5) enhances radical stability.
  • Oxidant : Potassium persulfate (K₂S₂O₈) regenerates the photocatalyst.
  • Light Source : 450 nm LEDs achieve 85% conversion in 12 hours.

This method produces tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in 72% yield with >95% purity. While scalable, the requirement for specialized photochemical reactors complicates implementation.

Nitro Reduction and Hydrogenation

Nitropyridine Intermediate Preparation

ChemicalBook’s protocol starts with tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. The nitro group is reduced using H₂ (1 atm) over Pd/C (5 wt%) in ethanol at 25°C.

Catalytic Hydrogenation Mechanism

The nitro-to-amine conversion proceeds via a nitroso intermediate, with Pd facilitating hydrogen dissociation and selective reduction. This step achieves 90% yield but requires rigorous exclusion of oxygen to prevent catalyst poisoning.

Carbodiimide-Mediated Carbamate Formation

N,N´-Carbonyldiimidazole (CDI) Acylation

Wei et al. developed a route using CDI to activate 4-aminopyridine, forming an imidazolide intermediate. Subsequent reaction with N-Boc-piperazine in 1,4-dioxane at 100°C yields the unsymmetrical urea derivative.

Byproduct Mitigation

Excess piperazine (5:1 molar ratio) suppresses bis-alkylation, reducing byproduct formation from 25% to <5%. Acidic workup (HCl gas) precipitates unreacted piperazine hydrochloride, simplifying purification.

Comparative Analysis of Synthetic Methods

Method Yield Steps Catalyst Key Advantage
Aziridine Ring-Opening 20% 3 None Stereochemical control
Photocatalytic 72% 1 Acridine salt Atom economy, no metals
Nitro Reduction 90% 2 Pd/C High selectivity
CDI-Mediated 53% 3 N,N´-Carbonyldiimidazole Scalability, low byproducts

Mechanistic Insights and Challenges

Steric Effects in Piperazine Functionalization

The tert-butyl carbamate group imposes significant steric hindrance, slowing N-alkylation. Kinetic studies reveal that electron-withdrawing substituents on the pyridine ring (e.g., nitro) accelerate coupling rates by 40% compared to amino groups.

Photocatalytic Reaction Quenching

In the acridine salt method, residual moisture (>500 ppm) quenches the excited-state photocatalyst, reducing yields by 15–20%. Anhydrous conditions (molecular sieves) and inert atmospheres are critical.

Industrial Scalability Considerations

The CDI-mediated route demonstrates the highest scalability, with a 50 kg batch reported in 92% purity after recrystallization. Conversely, the photocatalytic method’s reliance on light penetration limits batch sizes to <10 kg.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring or the pyridine ring.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine or pyridine rings.

Scientific Research Applications

Tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate can be contextualized by comparing it to analogs with variations in substitution patterns, heterocyclic attachments, and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substitution Position Key Substituent Molecular Weight (g/mol) Key Applications References
This compound 2-position Pyridin-4-ylmethyl 289.38 Pharmaceutical intermediates (kinase inhibitors, PROTACs)
Tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate 4-position Pyridin-4-ylmethyl 289.38 Discontinued (historical use in heterocyclic synthesis)
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate 4-position Imidazothiazole 453.56 Anticancer agents, kinase modulation
Tert-butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate 2- and 4-positions Pyridin-2-yl ethyl + methyl 305.42 Neurological targets (e.g., dopamine receptors)
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-position Nitrophenyl 349.38 Benzimidazole precursor
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 4-position Fluoropyridinyl 295.34 Metabolic stability studies

Key Observations

Substitution Position on Piperazine

  • The 2-position substitution in the target compound distinguishes it from the more common 4-substituted analogs (e.g., ). This positional isomerism affects molecular geometry and binding interactions. For instance, 2-substituted piperazines may exhibit improved steric compatibility with flat binding pockets in kinase domains compared to bulkier 4-substituted derivatives .

Nature of Substituents Pyridinylmethyl vs. In contrast, the pyridinylmethyl group offers moderate polarity and hydrogen-bond acceptor capacity . Fluorine Substitution (): The 6-fluoropyridin-3-yl group in enhances metabolic stability by resisting oxidative degradation, a feature absent in the non-fluorinated target compound .

Synthetic Accessibility

  • The target compound can be synthesized via Buchwald-Hartwig coupling or nucleophilic substitution , similar to methods described for tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (). Copper- or palladium-catalyzed reactions are common for attaching heterocyclic moieties .

In contrast, ’s nitrophenyl derivative is a precursor to benzimidazoles, which are prevalent in antiparasitic and antiviral agents .

Physical and Chemical Properties

  • Solubility : The pyridine ring increases polarity compared to purely aliphatic analogs (e.g., tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate, ), enhancing solubility in polar aprotic solvents like DMSO or acetonitrile .
  • Stability : The Boc group confers stability under basic conditions but is cleavable under acidic conditions, a trait shared across all Boc-protected piperazines .

Biological Activity

Tert-butyl 2-(pyridin-4-ylmethyl)piperazine-1-carboxylate, a compound with the molecular formula C15H29N3O2C_{15}H_{29}N_{3}O_{2} and a molecular weight of approximately 283.41 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tert-butyl group, a piperazine ring, and a pyridine moiety, which may contribute to its pharmacological properties.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and pain modulation. These interactions suggest potential applications as an analgesic and anti-inflammatory agent . The compound's ability to modulate pathways related to pain perception and inflammation positions it as a candidate for further clinical investigation.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-(phenylamino)piperidine-1-carboxylateC15H22N2O2Contains an aniline group instead of pyridine
Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylateC15H22N2O2Contains a cyano group, affecting reactivity
This compoundC15H29N3O2Features a pyridin-4-ylmethyl group

This comparison highlights the distinct pharmacological properties that may arise from variations in functional groups.

Case Studies and Research Findings

  • Analgesic Activity : A study demonstrated that derivatives of piperazine, including this compound, exhibited significant analgesic effects in animal models. The mechanism was attributed to the modulation of pain receptors and inflammatory pathways.
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of similar compounds. Results indicated that these compounds could reduce inflammatory markers in vitro, suggesting a pathway for therapeutic development against conditions like arthritis.
  • Neuroprotective Effects : Research into neuroprotective properties revealed that certain piperazine derivatives could protect neuronal cells from apoptosis induced by amyloid-beta peptides, linking them to potential treatments for neurodegenerative diseases such as Alzheimer's.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra resolve piperazine ring conformation (e.g., chair vs. boat) and substituent positions. Coupling constants (e.g., J = 2.5–3.5 Hz for axial-equatorial protons) confirm stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and identifies byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 306.18 g/mol) and fragmentation patterns .

How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Advanced Research Focus
Discrepancies often arise from variations in substituent placement or assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with incremental modifications (e.g., fluorophenyl vs. nitrobenzoyl groups). For instance, fluorination at the pyridinyl position enhances receptor binding affinity by 30% in some cases .
  • Orthogonal Assays : Validate activity using both in vitro (e.g., enzymatic inhibition) and in silico (molecular docking) models. For example, receptor binding assays (IC50) paired with computational simulations (e.g., AutoDock Vina) can clarify conflicting results .
  • Meta-Analysis of Literature : Cross-reference datasets from studies with comparable experimental designs (e.g., pH 7.4 buffers, 37°C incubation) to isolate structural vs. methodological variables .

What methodologies are recommended for studying the interaction of this compound with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to receptors like dopamine D2 or serotonin 5-HT2A. For example, SPR-derived KD values can differentiate high-affinity (nM range) vs. low-affinity (µM range) interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding mechanisms .
  • Cellular Assays : Use HEK293 or CHO cells transfected with target receptors to evaluate functional responses (e.g., cAMP modulation) .

How can crystallographic data enhance the understanding of this compound’s conformation and stability?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles (e.g., C-N-C = 111.5°) and torsional strain in the piperazine ring. For example, tert-butyl groups introduce steric hindrance, stabilizing chair conformations .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between pyridinyl N and carboxylate O) to predict packing efficiency and solubility .
  • Thermogravimetric Analysis (TGA) : Correlate crystallographic data with thermal stability profiles (e.g., decomposition onset at 180°C) .

What strategies mitigate challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., over-alkylation) during Boc deprotection .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) optimizes parameters like stoichiometry (1.2:1 reagent:substrate ratio) and mixing speed .
  • In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progression in real time .

How do structural modifications influence the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the pyridinylmethyl moiety to enhance aqueous solubility. For example, LogP reductions from 3.2 to 2.5 improve bioavailability .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis). Fluorination at the para position slows CYP450-mediated degradation by 40% .

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